4-Hydroxyquinoline-6-carbonitrile
Overview
Description
4-Hydroxyquinoline-6-carbonitrile is a chemical compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives, such as 8-hydroxyquinoline, have been reported to interact with 2-oxoglutarate (2og) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Mode of Action
Similar compounds like 5-carboxy-8-hydroxyquinoline (iox1) have been reported to inhibit 2og-dependent enzymes, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
Related compounds like iox1 have been reported to affect the activity of 2og-dependent enzymes, which play crucial roles in various biochemical pathways .
Result of Action
Related compounds have been reported to inhibit the activity of 2og-dependent enzymes, which could potentially lead to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline-6-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of 4-hydroxyquinoline with cyanoacetic acid under acidic conditions. Another approach is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Major Products Formed:
Oxidation: Produces quinone derivatives.
Reduction: Yields hydroquinoline derivatives.
Substitution: Results in various halogenated quinolines.
Scientific Research Applications
4-Hydroxyquinoline-6-carbonitrile has a wide range of applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives exhibit biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
4-Hydroxyquinoline-6-carbonitrile is similar to other quinoline derivatives such as 4-hydroxyquinoline-8-carbonitrile and 4-hydroxyquinoline-2-carboxylic acid. its unique structural features and reactivity make it distinct in terms of its applications and biological activities.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its diverse reactivity and biological activities make it a valuable tool in the development of new drugs and chemical products.
Properties
IUPAC Name |
4-oxo-1H-quinoline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQABNJYWSVSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470135 | |
Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219763-82-3 | |
Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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